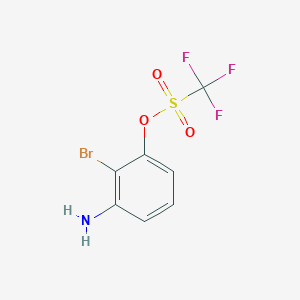

3-Amino-2-bromophenyl trifluoromethanesulphonate

Description

3-Amino-2-bromophenyl trifluoromethanesulphonate is an aryl triflate derivative featuring a bromine substituent at the 2-position and an amino group at the 3-position of the phenyl ring. Trifluoromethanesulphonates (triflates) are highly reactive intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig). The amino group introduces nucleophilic character, enabling further functionalization, while the bromine and triflate groups act as leaving groups or sites for substitution.

Properties

IUPAC Name |

(3-amino-2-bromophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO3S/c8-6-4(12)2-1-3-5(6)15-16(13,14)7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXNVEBSMYEYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Disconnection Strategy

The target molecule disconnects into three critical components:

- Phenol core : Derived from 3-amino-2-bromophenol.

- Triflate group : Introduced via SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

- Amino and bromo substituents : Installed through directed ortho-metalation or Pd-catalyzed cross-coupling.

Synthesis of 3-Amino-2-bromophenol Precursor

Directed Ortho-Metalation and Bromination

A carbamate-directed metalation strategy enables precise bromination at the ortho position relative to the amino group:

- Protection : 3-Aminophenol is converted to its N-arylcarbamate derivative using ethyl chloroformate.

- Metalation : Treatment with LDA (Lithium Diisopropylamide) at −78°C generates a lithiated intermediate at the ortho position.

- Bromination : Quenching with bromine (Br₂) yields 2-bromo-3-(N-carbamate)phenol.

- Deprotection : Acidic hydrolysis removes the carbamate, affording 3-amino-2-bromophenol.

Critical Parameters :

Triflation of 3-Amino-2-bromophenol

Two-Chamber SuFEx Protocol

Adapted from Sharpless et al., triflation employs N-phenyltrifluoromethanesulfonimide (PhNTf₂) and potassium bifluoride (KHF₂) in a compartmentalized reactor:

Procedure :

- Chamber A : PhNTf₂ (1.5 eq.) and KHF₂ (2.5 eq.) in DMF (0.86 M).

- Chamber B : 3-Amino-2-bromophenol (1.0 eq.), DIPEA (3.0 eq.), and MeCN (0.25 M).

- Reaction : Combined at RT for 18 h, yielding 3-amino-2-bromophenyl trifluoromethanesulphonate.

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent (Chamber A) | DMF | Maximizes F⁻ release |

| Temperature | 25°C | Prevents decomposition |

| Equivalents of KHF₂ | 2.5 | 93.4% AUC |

Alternative Pathways: Pd-Catalyzed Amination

Sequential Halogenation and Cross-Coupling

For substrates lacking pre-installed amino groups, Pd-catalyzed amination offers a modular route:

- Substrate : 2-Bromophenyl triflate (CAS: 129112-25-0).

- Catalyst System : Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), LiOtBu (2.4 eq.).

- Amine Source : Benzophenone imine (2.0 eq.) in PhCF₃ at 100°C for 3 h.

Outcome :

Protective Group Strategies

Silyl-Based Protection of Amino Groups

To prevent undesired side reactions during triflation, silicon-mediated protection proves effective:

- Silylation : Treat 3-amino-2-bromophenol with N,O-bis(trimethylsilyl)acetamide (BSA) in DCM.

- Triflation : Proceed with standard SuFEx conditions.

- Deprotection : Fluoride-induced cleavage (e.g., TBAF) restores the free amino group.

Advantages :

Challenges and Optimization

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura couplings.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and other substituted phenyl derivatives.

Oxidation and Reduction Reactions: Products include nitro, nitroso, and amine derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Applications in Organic Synthesis

1. Catalysis:

Triflates like 3-amino-2-bromophenyl trifluoromethanesulphonate serve as effective catalysts in various organic reactions. They are particularly useful in:

- Nucleophilic Substitution Reactions: The presence of the triflate group enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack.

- Cycloaddition Reactions: Triflates are employed as catalysts in cycloaddition processes, facilitating the formation of complex cyclic structures .

2. Synthesis of Bioactive Compounds:

The compound has been utilized as a precursor for synthesizing biologically active molecules, including:

- Anticancer Agents: Its derivatives have shown potential as inhibitors of kinases involved in cancer progression, particularly through modulation of the NF-kB signaling pathway .

- Anti-inflammatory Drugs: Compounds derived from this compound have been explored for their ability to inhibit inflammatory responses mediated by IKK complexes .

Case Study 1: Inhibition of IKK Activity

A series of studies demonstrated that derivatives of this compound effectively inhibit the activity of IκB kinase (IKK), which plays a crucial role in inflammatory diseases. These compounds were shown to block the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their therapeutic potential in treating autoimmune conditions .

Case Study 2: Development of Anticancer Therapeutics

Research has indicated that modifications to the triflate structure can lead to compounds with enhanced selectivity against cancer cell lines. For instance, certain derivatives exhibited potent activity against breast and colorectal cancer cells, suggesting that this class of compounds could be further developed into effective anticancer therapies .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-bromophenyl trifluoromethanesulphonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The amino and bromine groups can participate in various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

3-Bromophenyl Trifluoromethanesulphonate

- CAS RN : 66107-31-1

- Molecular Formula : C₇H₄BrF₃O₃S

- Molecular Weight : 305.07 g/mol

- Purity : >95.0% (HPLC)

- Pricing : ¥29,000 (5g), ¥8,500 (1g)

- Key Features: Lacks the amino group, making it less nucleophilic. Primarily used as a substrate in coupling reactions. Classified as hazardous (危) due to reactivity .

4-Bromophenyl Trifluoromethanesulphonate

4-Bromo-2-chloro-6-iodophenyl Trifluoromethanesulphonate

- CAS RN : 1823537-55-8

- Molecular Formula : C₇H₂BrClF₃IO₃S

- Molecular Weight : 465.41 g/mol

- Key Features: Contains multiple halogens (Br, Cl, I), increasing steric bulk and electronic complexity. Likely used in multi-step syntheses requiring sequential halogen substitutions. Limited data on physical properties (e.g., melting point, density) .

Zinc(II) Trifluoromethanesulphonate

- CAS RN : 54010-75-2

- Molecular Formula : C₂F₆O₆S₂Zn

- Molecular Weight : 363.52 g/mol

- Melting Point : >600 °C

- Key Features : A metal triflate used as a Lewis acid catalyst. Structurally distinct from aryl triflates but shares the triflate anion. Applications include catalysis in esterifications and polymerizations .

Comparative Analysis Table

*Estimated based on substituent additions.

Key Research Findings

Reactivity Differences: The amino group in 3-amino-2-bromophenyl triflate enhances nucleophilicity, enabling reactions like amidation or diazotization, which are absent in non-amino analogs . Multi-halogenated analogs (e.g., 4-Bromo-2-chloro-6-iodo) exhibit reduced reactivity in coupling reactions due to steric hindrance but allow sequential functionalization .

Synthetic Utility: 3-Bromo and 4-bromo triflates are preferred for straightforward coupling reactions, while amino-substituted derivatives are tailored for drug discovery (e.g., kinase inhibitors) . Metal triflates like zinc or lithium salts serve as catalysts rather than substrates, as seen in propargylamine synthesis .

Stability and Handling: Amino-containing triflates may require inert storage conditions due to oxidation sensitivity, whereas halogen-only analogs are stable but hazardous .

Biological Activity

3-Amino-2-bromophenyl trifluoromethanesulphonate is a compound that has garnered attention due to its unique chemical structure, which includes an amino group, a bromine atom, and a trifluoromethanesulphonate moiety. This combination suggests potential biological activity, particularly in pharmaceutical applications. However, specific studies focusing on its biological effects remain limited.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Amino Group : Enhances solubility and may influence the compound's interaction with biological macromolecules.

- Bromine Atom : Introduces reactivity which can be exploited in various chemical reactions.

- Trifluoromethanesulphonate Moiety : Known for its excellent leaving group properties, facilitating nucleophilic substitutions.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, related compounds with similar functional groups have been investigated. Compounds containing amino and trifluoromethanesulphonate groups are often explored for their interactions with proteins and nucleic acids, indicating potential pharmacological properties.

- Interaction with Proteins : The compound may bind to specific proteins or enzymes, influencing their activity.

- Nucleic Acid Binding : Similar compounds have shown the ability to interact with DNA and RNA, which could affect gene expression and cellular processes.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methylphenyl trifluoromethanesulphonate | Methyl group at position 4 | Different reactivity due to methyl substitution |

| 3-Amino-2-ethylphenyl trifluoromethanesulphonate | Ethyl group instead of bromine | Altered steric effects influencing reactivity |

| 3-Amino-2-methylphenyl methanesulphonate | Methanesulphonate instead of triflate | Less reactive leaving group compared to triflate |

Case Studies and Research Findings

Research on related compounds has provided insights into the potential biological activities that could be extrapolated to this compound:

- Antiviral Activity : Some derivatives have shown moderate antiviral activity against HIV, with percentage inhibitions ranging from 33% to 45% in cytotoxicity assays . This suggests that modifications in the chemical structure can significantly impact biological efficacy.

- Cytotoxicity Studies : In various studies, compounds similar to this compound exhibited varying levels of cytotoxicity, indicating that while some derivatives are well-tolerated by cells (CC50 > 100 µM), others may present higher toxicity levels .

- Enzyme Inhibition : The interaction of similar compounds with enzymes has been documented, where certain modifications enhanced binding affinity and specificity towards target enzymes . This highlights the importance of structural variations in determining biological activity.

Q & A

Q. 1.1. How can reaction conditions be optimized for synthesizing 3-amino-2-bromophenyl trifluoromethanesulphonate to maximize yield and purity?

Methodological Answer:

- Solvent Selection: Use aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates and minimize side reactions. THF is preferred for reactions requiring slow kinetics .

- Base Choice: Triethylamine (EtN) effectively neutralizes acidic byproducts (e.g., HCl) during triflate group incorporation. A 2:1 molar ratio of EtN to substrate ensures complete deprotonation .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV visualization. A 3-day reaction duration at room temperature is typical for complete conversion .

- Purification: Isolate the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted amines or brominated impurities. Purity can exceed 95% with rigorous solvent partitioning .

Q. 1.2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify the aromatic proton environment and confirm triflate (CFSO) integration. F NMR verifies trifluoromethyl group presence .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: ~305.07 g/mol for CHBrFOS) and detects isotopic patterns for bromine .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and regiochemistry, especially when competing substitution pathways exist .

Advanced Research Questions

Q. 2.1. How can competing substitution and elimination pathways be controlled during functionalization of this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: At low temperatures (−78°C), the triflate group acts as a superior leaving group, favoring nucleophilic aromatic substitution (SNAr) over elimination. Use bulky bases (e.g., 2,6-lutidine) to suppress β-hydrogen abstraction .

- Directing Effects: The amino group directs electrophiles to the para position, while bromine deactivates the ring. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions .

- Competing Reactions: Monitor competing pathways via in situ IR spectroscopy. For example, Pd-catalyzed coupling may require ligand screening (e.g., XPhos) to suppress homocoupling byproducts .

Q. 2.2. What strategies mitigate hydrolysis or thermal degradation of the trifluoromethanesulphonate group in aqueous or high-temperature conditions?

Methodological Answer:

- Stabilization: Store the compound under anhydrous conditions (molecular sieves) and avoid prolonged exposure to moisture. Use inert atmospheres (N/Ar) during reactions .

- Temperature Limits: Decomposition occurs above 80°C. For high-temperature applications (e.g., catalysis), substitute with more stable sulfonate groups (e.g., tosylates) .

- Protective Groups: Protect the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack on the triflate moiety during multi-step syntheses .

Q. 2.3. How can this compound be utilized in designing Mcl-1 inhibitors or other bioactive molecules?

Methodological Answer:

- Scaffold Modification: The triflate moiety enhances hydrophobic interactions in protein pockets (e.g., Mcl-1’s p4 pocket). Docking studies (AutoDock Vina) optimize substituent placement .

- Bioisosterism: Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate binding affinity. Compare IC values in fluorescence polarization assays .

- In Vivo Stability: Assess metabolic stability via liver microsome assays. PEGylation or prodrug strategies improve bioavailability if rapid clearance is observed .

Data Contradiction and Validation

Q. 3.1. How should researchers resolve discrepancies in reported yields for triflate-mediated coupling reactions?

Methodological Answer:

- Reproducibility Checks: Verify catalyst loading (e.g., 5 mol% Pd(OAc)) and solvent purity. Trace water in DCM can hydrolyze triflates, reducing yields .

- Byproduct Analysis: Use HPLC-MS to identify undesired products (e.g., dimerization). Adjust stoichiometry (1.2 eq boronic acid) and degas solvents to suppress radical pathways .

- Benchmarking: Compare results against standardized conditions (e.g., Suzuki-Miyaura coupling with 2-bromophenylboronic acid) .

Q. 3.2. What experimental approaches validate the catalytic role of trifluoromethanesulphonates in aromatic nitration?

Methodological Answer:

- Catalyst Screening: Test ytterbium(III) triflate (Yb(OTf)) as a reference. Use 69% HNO in DCM for nitration and quantify yields via H NMR (integration vs. internal standard) .

- Kinetic Studies: Conduct time-resolved experiments to differentiate catalytic vs. stoichiometric behavior. A turnover number (TON) >1 confirms catalytic activity .

- Isotopic Labeling: Use N-labeled HNO to track nitro group incorporation. Mass spectrometry detects N enrichment in the product .

Methodological Innovations

Q. 4.1. Can solid-state nitration systems improve the sustainability of triflate-mediated reactions?

Methodological Answer:

- Heterogeneous Catalysis: Immobilize triflate catalysts on mesoporous silica (e.g., SBA-15) to simplify separation. Reuse catalysts for ≥5 cycles with <10% activity loss .

- Solvent-Free Conditions: Mechanochemical grinding (ball milling) reduces solvent waste. Monitor reaction progress via in situ Raman spectroscopy .

- Waste Minimization: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent. Life-cycle assessment (LCA) quantifies environmental benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.